molecular formula C10H13Cl2NO B2771363 (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2243504-63-2

(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2771363
CAS No.: 2243504-63-2
M. Wt: 234.12
InChI Key: VTIPQLYOTARHBK-CIRBGYJCSA-N
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Description

(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 2-chloro-6-methoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential biological activity.

Medicine

In medicine, the compound may have potential therapeutic applications, particularly if it exhibits pharmacological activity. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the 2-Chloro-6-methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with the 2-chloro-6-methoxyphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce amines or hydrocarbons.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-(2-Methoxyphenyl)cyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-(2-Chloro-6-methylphenyl)cyclopropan-1-amine;hydrochloride

Uniqueness

The uniqueness of (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, solubility, and biological activity.

Properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-9-4-2-3-7(11)10(9)6-5-8(6)12;/h2-4,6,8H,5,12H2,1H3;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIPQLYOTARHBK-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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